Racemization Control in Fmoc SPPS: O-(tert-Butyl)-L-serine vs. Fmoc-L-Ser(tBu)-OH
In the Fmoc solid-phase peptide synthesis (SPPS) of the gonadotropin-releasing hormone antagonist Cetrorelix, the use of O-(tert-Butyl)-L-serine as the protected serine building block, when coupled with optimized reagents, minimized racemization of the serine residue to below 0.5% [1]. This low level of D-serine impurity formation is critical for achieving high purity in the final peptide product and is a benchmark performance metric when comparing protected serine derivatives.
| Evidence Dimension | Serine Residue Racemization Rate in Peptide Coupling |
|---|---|
| Target Compound Data | < 0.5% D-isomer formation |
| Comparator Or Baseline | Racemization observed during coupling of Fmoc-L-arginine(Pbf) and Fmoc-O-tert-butyl-L-serine on Rink Amide AM resin |
| Quantified Difference | Achieved < 0.5% D-isomer impurity |
| Conditions | Fmoc SPPS of Cetrorelix; Coupling with HATU, HOBt/HOAt, TMP on Rink Amide AM resin |
Why This Matters
This establishes a key quality benchmark: the compound's performance in minimizing racemization (<0.5%) is essential for producing high-purity therapeutic peptides, a factor that can differentiate it from other protected serine derivatives or alternative coupling strategies.
- [1] ChemicalBook. (2025). FMOC-O-tert-butyl-L-serine: Synthesis & Biological Application. Retrieved from https://www.chemicalbook.cn/article/fmoc-o-tert-butyl-l-serine-synthesis-biological-application.htm View Source
